molecular formula C24H29ClO4 B13840035 Cyproterone Acetate-13C2,d3

Cyproterone Acetate-13C2,d3

Cat. No.: B13840035
M. Wt: 421.9 g/mol
InChI Key: UWFYSQMTEOIJJG-AEPOZUCSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyproterone Acetate-13C2,d3 is a stable isotope-labeled compound of Cyproterone Acetate. It is primarily used in scientific research to trace and quantify metabolic pathways. The labeling with carbon-13 and deuterium allows for precise tracking of the compound in various biological systems without altering its chemical properties significantly .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyproterone Acetate-13C2,d3 involves the incorporation of carbon-13 and deuterium into the Cyproterone Acetate molecule. This process typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Cyproterone Acetate-13C2,d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Cyproterone Acetate-13C2,d3 is widely used in scientific research, including:

Mechanism of Action

Cyproterone Acetate-13C2,d3 exerts its effects by blocking androgen receptors, preventing androgens from binding to them. This suppression of androgen activity leads to reduced testosterone levels and decreased androgenic effects. The molecular targets include androgen receptors and pathways involved in testosterone metabolism .

Properties

Molecular Formula

C24H29ClO4

Molecular Weight

421.9 g/mol

IUPAC Name

[(1S,2S,3S,5R,11R,12S,15R,16S)-15-acetyl-9-chloro-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] 2,2,2-trideuterioacetate

InChI

InChI=1S/C24H29ClO4/c1-12(26)24(29-13(2)27)8-6-16-14-10-20(25)19-11-21(28)15-9-18(15)23(19,4)17(14)5-7-22(16,24)3/h10-11,14-18H,5-9H2,1-4H3/t14-,15+,16-,17-,18-,22-,23-,24-/m0/s1/i2+1D3,13+1

InChI Key

UWFYSQMTEOIJJG-AEPOZUCSSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])[13C](=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)[C@@H]5C[C@@H]5[C@]34C)Cl)C)C(=O)C

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)OC(=O)C

Origin of Product

United States

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